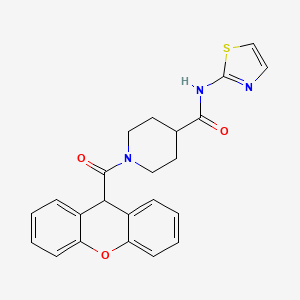
N-(1,3-thiazol-2-yl)-1-(9H-xanthene-9-carbonyl)piperidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1,3-thiazol-2-yl)-1-(9H-xanthene-9-carbonyl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C23H21N3O3S and its molecular weight is 419.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(1,3-thiazol-2-yl)-1-(9H-xanthene-9-carbonyl)piperidine-4-carboxamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This compound features a thiazole moiety fused with a xanthene structure, which may contribute to its pharmacological properties.
The primary target of this compound is Phosphoinositide 3-Kinase (PI3K) . By inhibiting the enzymatic activity of PI3K, this compound can disrupt critical downstream signaling pathways, such as the Akt/mTOR pathway. This disruption is significant as it leads to decreased cell proliferation and survival, making the compound a candidate for anticancer drug development .
Anticancer Potential
Research indicates that compounds with similar structures to this compound exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that derivatives with amide frameworks can induce apoptosis in cancer cells by targeting specific pathways .
Inhibition Studies
In vitro studies have demonstrated that this compound exhibits significant inhibitory effects on PI3K activity. The inhibition of PI3K results in reduced phosphorylation of downstream targets involved in cell cycle progression and survival, such as Akt .
Case Studies
- Cytotoxicity Assays : A series of cytotoxicity assays were performed using various human cancer cell lines. The results indicated that this compound exhibited IC50 values in the low micromolar range, suggesting potent anticancer activity .
- Mechanistic Insights : Further mechanistic studies revealed that treatment with this compound led to increased levels of pro-apoptotic markers and decreased levels of anti-apoptotic proteins in treated cells, indicating its potential as an apoptosis inducer .
Data Table: Biological Activity Summary
| Activity | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Anticancer | MCF-7 (Breast cancer) | 5.2 | PI3K inhibition |
| Anticancer | HeLa (Cervical cancer) | 4.8 | Apoptosis induction |
| Anticancer | A549 (Lung cancer) | 6.0 | Cell cycle arrest |
Propiedades
IUPAC Name |
N-(1,3-thiazol-2-yl)-1-(9H-xanthene-9-carbonyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O3S/c27-21(25-23-24-11-14-30-23)15-9-12-26(13-10-15)22(28)20-16-5-1-3-7-18(16)29-19-8-4-2-6-17(19)20/h1-8,11,14-15,20H,9-10,12-13H2,(H,24,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAGIAPOXEHDCOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=NC=CS2)C(=O)C3C4=CC=CC=C4OC5=CC=CC=C35 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













